![molecular formula C24H22ClF3N2O2 B2533752 N-[4-(tert-butyl)phenyl]-5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 338977-81-4](/img/structure/B2533752.png)
N-[4-(tert-butyl)phenyl]-5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
The compound contains several functional groups, including a carboxamide group (-CONH2), a chloro group (-Cl), a trifluoromethyl group (-CF3), and a tert-butyl group (-C(CH3)3). The presence of these groups can significantly influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electronic and steric effects of its functional groups. For example, the electron-withdrawing trifluoromethyl group could influence the compound’s electronic distribution and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the carboxamide group might undergo hydrolysis, and the chloro group could be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Synthetic Methods and Environmental Presence of Similar Compounds
Synthetic phenolic antioxidants (SPAs), which share structural similarities with the specified compound, particularly the tert-butyl group, are extensively used in industrial and commercial products to prevent oxidative reactions and prolong shelf life. These compounds have been detected in various environmental matrices, indicating their widespread use and persistence. Studies suggest that some SPAs could induce hepatic toxicity, possess endocrine-disrupting effects, and potentially be carcinogenic, highlighting the importance of investigating similar compounds for safer alternatives (Liu & Mabury, 2020).
Applications in Asymmetric Synthesis
Chiral sulfinamides, including tert-butanesulfinamide, have emerged as prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, demonstrating the importance of tert-butyl and similar functional groups in medicinal chemistry. These methodologies facilitate the creation of structurally diverse compounds with potential therapeutic applications (Philip et al., 2020).
Advanced Oxidation Processes for Environmental Remediation
Research on advanced oxidation processes (AOPs) for the degradation of recalcitrant compounds, including those with chloro and trifluoromethyl groups, underscores the significance of understanding the environmental fate and toxicity of synthetic chemicals. This knowledge is crucial for developing more efficient and less harmful methods of environmental cleanup (Qutob et al., 2022).
Supramolecular Chemistry
Compounds with benzene-1,3,5-tricarboxamide cores, analogous in complexity to the specified compound, demonstrate the versatility of such structures in nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into one-dimensional, nanometer-sized structures via hydrogen bonding makes them a valuable tool in the design of advanced materials (Cantekin, de Greef, & Palmans, 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-tert-butylphenyl)-5-chloro-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClF3N2O2/c1-23(2,3)16-8-10-19(11-9-16)29-21(31)20-12-18(25)14-30(22(20)32)13-15-4-6-17(7-5-15)24(26,27)28/h4-12,14H,13H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYJKCPKOQBINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(tert-butyl)phenyl]-5-chloro-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide |
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